molecular formula C18H21N3O3 B2751442 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 862831-86-5

1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide

Cat. No.: B2751442
CAS No.: 862831-86-5
M. Wt: 327.384
InChI Key: XCMLARXJPGCWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Clinical Evaluations

Metabolic Profiling in Human Urine

Research on compounds structurally related to 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide has revealed insights into their metabolic pathways. For example, L-735,524, a potent HIV-1 protease inhibitor, undergoes extensive metabolism, with major pathways including glucuronidation, N-oxidation, and hydroxylation, among others. These metabolic transformations are critical for understanding the drug's pharmacokinetics and potential interactions within the body (Balani et al., 1995).

Pharmacokinetics and Metabolism Studies

Detailed pharmacokinetic studies, such as those conducted on SB-649868, an orexin receptor antagonist, underscore the importance of understanding how related compounds are absorbed, metabolized, and excreted. Such studies reveal that elimination occurs predominantly via fecal excretion, with significant insights into the half-life and metabolite profiles, which are essential for designing dosing regimens and predicting drug efficacy and safety (Renzulli et al., 2011).

Therapeutic Investigations and Safety Profiles

Evaluations in Cancer Therapies

Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have undergone clinical trials, highlighting the critical role of such molecules in developing new cancer treatments. Phase I studies provide essential data on the maximum tolerated doses, dose-limiting toxicities, and potential therapeutic efficacy, contributing valuable information for further drug development (McCrystal et al., 1999).

Safety and Risk Assessment in Pregnancy

The safety of using related compounds during pregnancy is a significant concern. Studies, such as those on loperamide, aim to determine the risk of major malformations and other adverse outcomes, providing crucial data for making informed decisions about drug use in sensitive populations (Einarson et al., 2000).

Properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-15(13-5-3-4-6-14(13)20(11)2)16(22)18(24)21-9-7-12(8-10-21)17(19)23/h3-6,12H,7-10H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMLARXJPGCWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.